Product packaging for Adipic acid monobenzyl ester(Cat. No.:CAS No. 40542-90-3)

Adipic acid monobenzyl ester

Cat. No.: B044425
CAS No.: 40542-90-3
M. Wt: 236.26 g/mol
InChI Key: CQSWISNVQPOAEM-UHFFFAOYSA-N
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Description

Adipic acid monobenzyl ester is a specialized organic ester serving as a critical synthetic intermediate in advanced research and development. Its primary research value lies in its bifunctional structure, featuring a free carboxylic acid and a benzyl-protected ester. This makes it a versatile building block, particularly in polymer science for the synthesis of novel polyesters and polyamides, where it can be used to introduce pendent benzyl groups or create specific chain architectures. In pharmaceutical chemistry, it is a key precursor for prodrug design and the synthesis of active pharmaceutical ingredients (APIs), leveraging the benzyl ester as a protecting group that can be selectively removed under mild catalytic hydrogenation conditions. The compound's mechanism of action in research contexts is defined by its reactivity; the free acid can undergo condensation or coupling reactions, while the protected ester provides stability during synthetic sequences. This allows researchers to construct complex molecules with precise control over functional group manipulation. It is extensively used in materials science for developing specialty polymers with tailored properties and in organic synthesis for constructing complex molecular scaffolds. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B044425 Adipic acid monobenzyl ester CAS No. 40542-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-6-phenylmethoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWISNVQPOAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454346
Record name 6(benzyloxy)-6-oxohexanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40454346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40542-90-3
Record name 6(benzyloxy)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipic acid monobenzyl ester
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Synthetic Methodologies and Strategic Route Design for Adipic Acid Monobenzyl Ester

Classical Esterification Approaches for Adipic Acid Monobenzyl Ester Synthesis

Classical esterification, particularly the Fischer-Speier method, remains a fundamental approach for synthesizing esters. patsnap.commasterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. patsnap.com However, its application to the synthesis of a monoester from a dicarboxylic acid requires significant optimization to ensure selectivity.

The most direct route to this compound is the condensation of adipic acid with benzyl (B1604629) alcohol. This equilibrium reaction is typically driven towards the product side by removing the water formed during the process. masterorganicchemistry.com The reaction is facilitated by a strong acid catalyst which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. patsnap.com

Key to the success of this method is the optimization of catalysts and reaction conditions. A common and effective catalyst is p-toluenesulfonic acid. google.com The reaction is often performed in a solvent such as toluene (B28343), which allows for the azeotropic removal of water using a Dean-Stark apparatus. google.com In a documented procedure, adipic acid was reacted with benzyl alcohol at reflux in toluene with p-toluenesulfonic acid as the catalyst. google.com The reaction was heated until the theoretical amount of water was collected, indicating the progression of the esterification. google.com

ParameterConditionSource
Reactants Adipic acid, Benzyl alcohol google.com
Catalyst p-Toluenesulfonic acid google.com
Solvent Toluene google.com
Apparatus Dean-Stark trap google.com
Temperature Reflux google.com

This interactive table summarizes typical conditions for the direct condensation synthesis of this compound.

The primary difficulty in the direct synthesis is preventing the formation of the diester byproduct, as both carboxylic acid groups of adipic acid are reactive. google.com Achieving controlled monoesterification is therefore a central goal. One strategy is to manipulate the stoichiometry of the reactants. For instance, using a molar excess of the dicarboxylic acid relative to the alcohol can statistically favor mono-esterification. A specific synthesis method reports using a 1:1.5 molar ratio of adipic acid to benzyl alcohol, which, while seeming to favor the diester, likely relies on controlled reaction time and a specific workup to isolate the monoester. google.com

The isolation and purification process is critical for separating the desired monoester from the starting materials and the diester. A common workup involves cooling the reaction mixture, adding water, and adjusting the pH. google.com By making the solution basic (e.g., pH 8 with NaOH), the unreacted adipic acid and the acidic this compound are converted to their carboxylate salts and dissolve in the aqueous layer. google.com The neutral dibenzyl adipate (B1204190) and excess benzyl alcohol can then be washed away with an organic solvent like ether. google.com Subsequently, the aqueous layer is re-acidified (e.g., pH 2 with HCl), protonating the monoester, which can then be extracted into a fresh portion of organic solvent and isolated, yielding the pure product. google.com This extractive workup based on the acidity of the monoester is a key strategic step in its purification.

Chemical Reactivity and Derivatization Pathways of Adipic Acid Monobenzyl Ester

Hydrolysis Reactions and Stability Profiles

The stability of adipic acid monobenzyl ester is primarily dictated by the reactivity of its ester linkage, which is susceptible to cleavage under both acidic and basic conditions. The molecule contains two key functional groups: a terminal carboxylic acid and a benzyl (B1604629) ester. The ester group is generally more reactive and prone to hydrolysis than a corresponding ether linkage would be.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetic Studies

The acid-catalyzed hydrolysis of an ester involves the breaking of the ester bond to yield a carboxylic acid and an alcohol. pearson.com For this compound, this reaction would produce adipic acid and benzyl alcohol. The process is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (benzyl alcohol) regenerates the acid catalyst and yields the carboxylic acid. pearson.com

While this compound is known to be susceptible to acid-mediated cleavage , specific kinetic studies detailing the rate constants for its hydrolysis are not extensively documented in publicly available literature. However, the general mechanism for most simple esters under acidic conditions is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). Given the structure of the benzyl ester, an AAL1 mechanism involving the formation of a stable benzyl carbocation intermediate is also a possibility, particularly under strongly acidic and non-aqueous conditions.

Base-Mediated Hydrolysis and Saponification Processes

Base-mediated hydrolysis, or saponification, is a common reaction for esters. When treated with a strong base like sodium hydroxide (B78521) (NaOH), this compound undergoes nucleophilic acyl substitution. masterorganicchemistry.com The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the benzyl alkoxide (PhCH₂O⁻) as the leaving group. youtube.com

Studies on related structures, such as butyl benzyl phthalate (B1215562) (BBzP), have shown that the benzyl ester moiety is significantly more vulnerable to alkaline hydrolysis than alkyl esters like the butyl ester. chemrxiv.org This suggests that the saponification of this compound would proceed readily.

Environmental Degradation Pathways and Hydrolytic Stability in Aqueous Films

The environmental fate of dicarboxylic acid esters is largely governed by their susceptibility to hydrolysis. europa.eu Esters are generally subject to enzymatic hydrolysis in biotic systems, breaking down into their constituent alcohol and carboxylic acid. researchgate.net For this compound, the expected initial step in its environmental degradation is the hydrolytic cleavage of the ester bond to form adipic acid and benzyl alcohol.

These breakdown products are common organic compounds that can be further metabolized by microorganisms. Adipic acid itself is readily biodegradable. oecd.org The process of biodegradation for esters in soil and aqueous environments is often initiated by esterase enzymes, which catalyze the hydrolysis. europa.eunih.gov For instance, studies on other monoesters have confirmed that the cleavage of the ester linkage is the primary first step in their biotransformation pathway in soil. nih.gov

In aqueous films, particularly those on alkaline surfaces like concrete, base-catalyzed hydrolysis is a likely degradation pathway for esters. chemrxiv.org The stability of adipic acid esters is also influenced by the hydrophilicity of the dicarboxylic acid component; adipate (B1204190) esters are generally less hydrolytically stable than esters of more hydrophobic diacids like sebacic acid. researchgate.net

Transformation into Activated Derivatives

To facilitate further reactions, particularly amide or ester formation, the carboxylic acid moiety of this compound can be converted into a more reactive "activated" derivative.

Synthesis of Monobenzyl Adipoyl Chloride and Related Acyl Halides

A key activated derivative of this compound is monobenzyl adipoyl chloride. This acyl chloride is synthesized by treating the parent compound with a chlorinating agent. A common and effective method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com This reaction selectively converts the free carboxylic acid group into a highly reactive acyl chloride group while leaving the benzyl ester intact. The product is a crucial reagent for synthesizing various polymers and complex molecules. google.comnih.govresearchgate.net

The synthesis can be performed by slowly adding oxalyl chloride to a cooled solution of monobenzyl adipate in a solvent like dichloromethane. google.com After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the monobenzyl adipoyl chloride product, which is often used in subsequent steps without further purification. google.comacs.org

Table 1: Synthesis of Monobenzyl Adipoyl Chloride

Parameter Value Reference
Starting Material Monobenzyl adipate google.com
Reagent Oxalyl chloride google.com
Catalyst N,N-Dimethylformamide (DMF) google.com
Solvent Dichloromethane google.com
Temperature 0 °C to 15 °C google.com

| Product | Monobenzyl adipoyl chloride | google.comacs.org |

This interactive table summarizes the typical reaction conditions for the synthesis of monobenzyl adipoyl chloride.

Further Esterification and Transesterification Reactions

This compound and its activated derivatives are valuable in further esterification reactions to create more complex structures, such as polyesters and modified biopolymers. A significant application is in the synthesis of cellulose (B213188) adipate derivatives. nih.gov In these reactions, the activated monobenzyl adipoyl chloride is reacted with hydroxyl groups on a cellulose backbone (e.g., in cellulose acetate). google.comacs.org This reaction attaches the adipate moiety to the cellulose polymer via an ester linkage. The benzyl group serves as a protecting group, which can later be removed, typically by palladium-catalyzed hydrogenation, to yield a cellulose derivative with free carboxylic acid groups. nih.gov

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another potential derivatization pathway. This reaction can be catalyzed by either acids or bases. For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst could yield a new adipate monoester and benzyl alcohol. While specific examples for this compound are not prevalent, the general principles of transesterification are well-established for dicarboxylic acid esters. researchgate.net

Table of Compounds

Compound Name
Acetic acid
Adipic acid
This compound
Benzyl alcohol
Butyl benzyl phthalate
Cellulose
Cellulose acetate (B1210297)
Dichloromethane
Monobenzyl adipoyl chloride
N,N-Dimethylformamide
Oxalyl chloride
Sebacic acid

Formation of Diesters and Polymeric Adipates

This compound serves as a versatile precursor in the synthesis of both unsymmetrical diesters and various polymeric adipates due to its bifunctional nature, possessing a terminal carboxylic acid and a benzyl ester. chemicalbook.com The reactivity of the free carboxylic acid allows for esterification with a variety of alcohols, leading to the formation of diverse diester molecules. Concurrently, it is a key intermediate in producing polyesters. chemimpex.com

The transformation into diesters is commonly achieved through several synthetic pathways. A primary method is the Fischer-Speier esterification, which involves reacting the monobenzyl adipate with an alcohol in the presence of an acid catalyst. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride by using reagents such as oxalyl chloride or thionyl chloride. google.com This intermediate readily reacts with alcohols to form the desired diester. Furthermore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the esterification under milder conditions. researchgate.net Phase transfer catalysis has also been explored for the esterification of adipic acid, suggesting another potential route for derivatization. mdpi.com

In the realm of polymer chemistry, this compound is a valuable building block. chemimpex.com It can be used in the synthesis of long-chain cellulose esters. chemicalbook.com The process often involves the reaction of cellulose derivatives with monobenzyl adipoyl chloride, which is synthesized from this compound. google.comnih.gov The resulting cellulose adipate ester, which contains a benzyl ester at the distal end of the adipate moiety, can then be converted to a cellulose adipate derivative through Pd-catalyzed hydrogenation. nih.gov This debenzylation step is a common strategy to generate free carboxylic acid groups along a polymer chain, which can influence properties like hydrolysis rates. researchgate.net These cellulose adipate derivatives are considered promising biopolymers for applications such as drug delivery. nih.gov

The synthesis of other polymeric adipates can also be achieved. While adipic anhydride (B1165640) is a reactive precursor for producing polyesters, it is prone to homopolymerization, which can lead to crosslinked and poorly characterized products. google.com The use of monobenzyl adipate and its activated derivatives provides a more controlled approach to synthesizing polyesters and poly(ester amides). google.comgoogle.com For instance, research has been conducted on blends of poly(ester amide) polymers derived from these precursors. google.com The properties of the resulting polymers, such as their glass transition temperature, are of significant interest. google.com

Below are tables detailing examples of diester synthesis and the compounds involved in these derivatization pathways.

Table 1: Examples of Diester Synthesis from this compound

Resulting Diester Reactant Synthesis Method Reference
Monobenzyl adipoyl chloride Oxalyl chloride Acyl Halogenation google.com
Benzyl cellulose acetate adipate Cellulose Acetate Condensation google.com
Benzyl methyl cellulose adipate Methyl cellulose Condensation vt.edu
Benzyl ethyl cellulose adipate Ethyl cellulose Condensation researchgate.net

Research Applications in Advanced Materials Science and Polymer Chemistry

Adipic Acid Monobenzyl Ester as a Key Intermediate in Polymer Synthesis

The dual functionality of this compound makes it an important starting material for creating complex polymeric structures.

This compound is a key intermediate in the synthesis of polyesters and polyurethanes. chemimpex.comlookchem.com In polyester (B1180765) production, the carboxylic acid group of the molecule can react with diols through esterification to form polyester chains. The benzyl (B1604629) ester group can be subsequently removed, typically through hydrogenation, to reveal a terminal carboxylic acid group, allowing for further functionalization or crosslinking. This approach provides a method to create polyesters with controlled structures and functionalities.

Similarly, in polyurethane synthesis, the hydroxyl groups of polyols, which can be derived from adipic acid-based polyesters, react with diisocyanates. Adipic acid-based polyester polyols are synthesized through the condensation of adipic acid with glycols. sabtechmachine.com These polyester polyols are fundamental in producing polyurethane elastomers, adhesives, and coatings. sabtechmachine.com The use of this compound in the initial polyester synthesis allows for the introduction of specific properties that can be carried over to the final polyurethane product.

For instance, polyester diols derived from adipic acid are crucial base materials for high-quality polyurethane products. songwon.com The properties of the resulting polyurethane, such as flexibility and tensile strength, can be tuned by controlling the composition and molecular weight of the polyester polyol. sabtechmachine.com

Table 1: Examples of Adipic Acid-Based Polyester Diols for Polyurethane Production

Product NameChemical CompositionKey Features
SONGSTAR™ SS-106Poly(1,4-butylene adipate)Molecular Weight: 950-1050
SONGSTAR™ SS-206Poly(1,4-butylene adipate)Molecular Weight: 1900-2100
MX-2325AA/DEG/TMPHydroxyl Value: 57–63 mgKOH/g

This table is generated based on data from a product brochure and a technical article. sabtechmachine.comsongwon.com

This compound serves as an intermediate in the synthesis of adipate (B1204190) plasticizers. chemicalbook.com Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). Adipate plasticizers are known for their excellent low-temperature performance and are used in applications requiring flexibility in cold conditions. basf.comexxonmobilchemical.com

The synthesis of specific adipate plasticizers, such as benzyl octyl adipate and benzyl butyl adipate, highlights the utility of the benzyl group in these compounds. google.com These plasticizers are particularly useful for polyvinyl butyral resins, which are used in applications like laminated safety glass. google.com The presence of the benzyl group can influence the compatibility of the plasticizer with the polymer matrix and contribute to the final properties of the plasticized material. While some adipate plasticizers are used in food contact applications, others are noted for their potential to bleed out from the polymer matrix. basf.comgoogle.com

This compound is also utilized as an intermediate in the production of surfactants. chemimpex.com The structure of the molecule, with its combination of a polar carboxylic acid group (or a derivative thereof) and a nonpolar benzyl group, lends itself to the creation of amphiphilic molecules. These molecules can reduce surface tension between liquids or between a liquid and a solid, making them effective as surfactants in various formulations.

Development of Adipate-Based Plasticizers for Enhanced Material Properties

Synthesis of Cellulose (B213188) Esters and Derivatives for Functional Materials

The modification of cellulose, a naturally abundant polymer, with this compound leads to the creation of functional materials with tailored properties.

A significant challenge in the synthesis of cellulose adipates is the prevention of unwanted side reactions, namely crosslinking between cellulose chains and the homopolymerization of the acylating agent. google.comresearchgate.net Direct esterification of cellulose with adipic acid or its highly reactive anhydride (B1165640) can lead to the formation of a crosslinked network, resulting in an insoluble and intractable material. google.comresearchgate.net

To circumvent these issues, a two-step strategy involving this compound has been developed. researchgate.netresearchgate.net In the first step, cellulose is reacted with monobenzyl adipoyl chloride, which is the acid chloride derivative of this compound. google.comvt.edu This reaction attaches the monobenzyl adipate moiety to the hydroxyl groups of the cellulose backbone. Because the other carboxylic acid group is protected as a benzyl ester, it cannot participate in crosslinking reactions. researchgate.net

The second step involves the removal of the benzyl protecting group via catalytic hydrogenation. google.comresearchgate.net This process regenerates the free carboxylic acid group on the adipate chain, yielding the desired cellulose adipate derivative without significant crosslinking. researchgate.net This method allows for the synthesis of soluble or dispersible cellulose esters with a controlled degree of substitution. google.com

Mild reaction conditions, such as using adipic acid itself as both a reagent and a weak catalyst in a solvent-free reaction, have also been explored to minimize crosslinking. rsc.org

Cellulose adipate esters, synthesized using the methods described above, are being investigated for a variety of advanced applications, particularly in the form of films and coatings. mdpi.comnih.gov These materials are of interest due to their potential biodegradability and the ability to tune their properties by controlling the esterification process. nih.gov

The introduction of adipate groups onto the cellulose backbone can improve its processability and compatibility with other polymers. For example, cellulose adipate has been shown to be readily dispersible in chloroform (B151607), a common solvent for polylactic acid (PLA), and has been tested as an additive to improve the mechanical properties of PLA films. rsc.org

Furthermore, nanocellulose-based films and coatings, which can be derived from modified cellulose, exhibit excellent barrier properties against oxygen and grease, making them promising for food packaging applications. acs.orgmdpi.com The functionalization of cellulose with adipate groups can enhance these properties and improve adhesion to various substrates. Research has explored combining nanocellulose with other biodegradable polymers like PLA in multilayer coatings to achieve a balance of properties, such as water vapor resistance and oxygen barrier. acs.org

Strategies for Preventing Crosslinking and Homopolymerization in Cellulose Adipate Synthesis

Application in Adhesives and Coatings Formulations

This compound serves as a versatile component in the formulation of advanced adhesives and coatings. Its primary function is often as a reactive intermediate or a specialty plasticizer, contributing to the final properties of the polymer system. chemimpex.com The presence of both a carboxylic acid group and a benzyl ester group allows it to be incorporated into various polymer backbones, such as polyesters and polyurethanes, which are mainstays of the coatings and adhesives industry. chemimpex.commarchem.com.cn

As an intermediate, it is used in the synthesis of adipate plasticizers. chemicalbook.comlookchem.com These plasticizers are known for improving the mechanical properties of materials, making them a preferred choice in the plastics and coatings industries. chemimpex.com While not a primary plasticizer itself, its derivatives play a crucial role. For instance, its role as a precursor to long-chain cellulose esters demonstrates its utility in modifying polymer properties. chemicalbook.com A notable synthesis involves reacting monobenzyl adipoyl chloride (derived from monobenzyl adipate) with cellulose derivatives to produce benzyl cellulose adipate, a modified polymer with specific properties for coating applications. google.com

Table 1: Synthesis of Benzyl Cellulose Adipate from this compound Derivative

Reactant 1Reactant 2Reaction ConditionsProductYield
Cellulose Acetate (B1210297)Monobenzyl adipoyl chlorideN,N-dimethylimidazolidinone (DMI), 100°C, 20hBenzyl Cellulose Adipate78% google.com

This table illustrates a specific research application where a derivative of this compound is used to synthesize a modified cellulose polymer suitable for advanced material applications.

Exploration in Biodegradable Polymer Development

The development of sustainable and biodegradable polymers is a critical area of modern polymer chemistry, and this compound has been explored for its potential contributions. chemimpex.com Its parent compound, adipic acid, is a fundamental building block for poly(butylene adipate-co-terephthalate) (PBAT), a commercially significant biodegradable and compostable polyester. lgchem.comechemi.commdpi.com

Research has focused on using modified monomers like this compound to fine-tune the properties of biodegradable polymers. The introduction of the benzyl group can serve several purposes. For example, incorporating aromatic ester groups into aliphatic polyesters can improve their water resistance, a crucial factor for applications like packaging films. google.com A patent describes reacting benzyl alcohol with adipic acid and diethylene glycol monomethyl ether to create benzyl methyldiglycol adipate, which significantly enhances the flexibility and water resistance of biodegradable resins without the issue of plasticizer bleed-out. google.com

Furthermore, this compound is a key reagent in the synthesis of modified biopolymers, such as long-chain cellulose esters. chemicalbook.comgoogle.com In a patented process, monobenzyl adipate is first converted to monobenzyl adipoyl chloride. google.com This acid chloride is then reacted with cellulosic materials, such as cellulose acetate. google.com The resulting benzyl cellulose adipate can be further processed, for example, through hydrogenation, to yield a cellulose adipate polymer. google.com This process highlights a pathway to creating new cellulose-based materials that can be designed for biodegradability. The ester linkages introduced are susceptible to hydrolysis, which is a primary mechanism for the degradation of many biodegradable polyesters. libretexts.orgcmu.edu

Table 2: Research Findings on Adipic Acid Derivatives in Biodegradable Polymers

Polymer SystemRole of Adipic Acid DerivativeObserved OutcomeReference
Biodegradable Aliphatic PolyesterIntroduction of a benzyl group via benzyl methyldiglycol adipateImproved water resistance and flexibility; prevention of plasticizer bleed-out google.com
CelluloseIntermediate (Monobenzyl Adipate) for synthesis of Benzyl Cellulose AdipateCreation of a modified cellulose polymer with tailored properties google.com
PBAT (Poly(butylene adipate-co-terephthalate))Base monomer (Adipic Acid)Forms a flexible, petroleum-based biodegradable plastic suitable for films lgchem.comechemi.com

Potential as Components of Preservative Fluids and Lubricants

Adipic acid esters are well-established as base stocks and additives in the formulation of lubricants, and this compound shows potential in this area. condensia.comrevmaterialeplastice.ro Esters based on adipic acid are particularly valued for applications requiring good low-temperature performance, such as in 2-stroke and 4-stroke engine lubricants and hydraulic fluids. condensia.com Their high polarity makes them excellent solvents for lubricant additives, which can help reduce varnish and extend the life of the fluid. condensia.com

Diesters of adipic acid are specifically cited for their utility in metalworking fluids, where they provide essential lubrication and modify the fluid's viscosity. google.com A Chinese patent further supports the role of this specific compound, listing monobenzyl adipate as a component in a diesel antiwear agent composition, highlighting its direct applicability in lubricant formulations. google.com Technical grade adipic acid is used to produce synthetic lubricants and oils, and its esters function as advanced lubricants and plasticizers. marchem.com.cnpluskim.com

While the term "preservative fluid" can be broad, the application of this compound is more clearly defined in the context of material preservation through lubrication and functional fluid performance. The use of adipic acid itself as an intermediate for preservatives has been noted, though this is a more general application of the parent acid. marchem.com.cn The potential for this compound to act as a preservative may be linked to the known antimicrobial properties of some benzyl-containing compounds and other ester classes like parabens, although specific research on this function for monobenzyl adipate is not prominent. researchgate.net Its primary and proven value in this category lies in its role as a high-performance lubricant component. condensia.comgoogle.comgoogle.com

Research Applications in Pharmaceutical Science and Biomedical Engineering

Role in Drug Delivery Systems and Pharmaceutical Formulations

The compound is instrumental in the design and development of sophisticated drug delivery systems aimed at improving the therapeutic efficacy of pharmaceutical agents. chemimpex.comlookchem.com Its application spans from enhancing fundamental properties like solubility to enabling complex, controlled-release mechanisms.

Development of Amorphous Solid Dispersions (ASDs) with Cellulosic Polymer Matrices

Amorphous solid dispersions (ASDs) are a key strategy for enhancing the dissolution rate and oral bioavailability of poorly soluble drugs. acs.orgnih.gov This technique involves dispersing the API in an amorphous state within a polymer matrix, which prevents crystallization and maintains the drug in a higher energy, more soluble form. nih.gov

Adipic acid monobenzyl ester plays a role in the synthesis of novel cellulosic polymers for ASDs. For instance, it is a precursor in the synthesis of cellulose (B213188) acetate (B1210297) adipate (B1204190) propionate (B1217596) (CAAdP). acs.org This customized polymer has been used to create multi-drug ASDs containing anti-HIV drugs like ritonavir (B1064), etravirine, and efavirenz. acs.org The resulting ASDs successfully stabilized the amorphous form of the drugs and provided supersaturated solutions upon dissolution, which is crucial for enhancing absorption. acs.orgvt.edu The adipate component, derived from the monobenzyl ester, is integral to the polymer's ability to interact with drug molecules and control their release. researchgate.net

ASD ComponentFunctionResearch Finding
API (e.g., Ritonavir, Etravirine) The therapeutic agent with poor water solubility.The ASD formulation successfully stabilized these drugs in their amorphous, more soluble state. acs.org
Polymer Matrix (e.g., CAAdP) Stabilizes the amorphous API, prevents crystallization, and controls drug release. nih.govCellulose acetate adipate propionate (CAAdP), synthesized using an adipic acid precursor, was effective in creating stable three-drug ASDs with high drug loadings (45% total). acs.org
This compound Precursor for the adipate moiety in the custom polymer.Serves as a key building block for synthesizing the cellulose ω-carboxyalkanoate polymers used in the ASD matrix. acs.orgvt.edu

Integration into Hydrolytically-Labile Hydrazone-Containing Peptide Amphiphiles for Drug Release

This compound is a key starting material for creating sophisticated drug delivery vehicles that offer controlled release. Researchers have used it to synthesize a specialized building block for solid-phase peptide synthesis, enabling the precise placement of a hydrazide group within a peptide amphiphile (PA). rsc.org These PAs self-assemble into nanofiber gels that can act as a depot for drug delivery.

The synthesis involves a multi-step process starting from this compound to create a triply-protected hydrazido acid. This molecule is then attached to a lysine (B10760008) residue in a peptide sequence. rsc.org After deprotection, the resulting free hydrazide can be linked to a ketone-containing drug, such as the non-steroidal anti-inflammatory drug nabumetone, forming a hydrolytically-labile hydrazone bond. This bond is stable at physiological pH (7.4) but breaks down in more acidic environments, allowing for pH-triggered drug release. This system demonstrates how the compound facilitates the development of advanced biomaterials for sustained and targeted drug delivery. osti.gov

Synthesis StepReactant/IntermediatePurpose
1 This compoundStarting material providing the carbon chain and a protected end.
2 Monoprotected hydrazideFormed by coupling tert-butylcarbazate to the adipic acid precursor.
3 Triprotected hydrazido acidCreated by further protection, making it suitable for solid-phase peptide synthesis.
4 Hydrazide-containing Peptide AmphiphileThe final delivery vehicle after incorporation of the building block and deprotection.
5 Drug-Tethered PAThe drug (e.g., nabumetone) is attached via a pH-sensitive hydrazone bond for controlled release.

Synthesis of Biologically Active Compounds

Beyond drug delivery systems, this compound serves as a versatile linker and scaffold in the synthesis of novel therapeutic agents. chemimpex.comlookchem.com

Formation of Hybrid Quorum Sensing Inhibitors and Nitric Oxide Donors

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that controls virulence factor production. nih.govrsc.org Inhibiting QS is a promising anti-infective strategy. nih.gov One approach involves creating hybrid molecules that combine a QS inhibitor with another bioactive component, such as a nitric oxide (NO) donor. nih.govrsc.org NO is a signaling molecule that can disperse bacterial biofilms, adding a second mechanism of action. nih.gov

The synthesis of these hybrid compounds requires linkers to connect the different functional moieties. nih.govmdpi.com this compound, with its defined-length aliphatic chain and two distinct functional ends, is an ideal candidate for such a linker, facilitating the creation of hybrid molecules with dual properties. chemimpex.comnih.gov For example, researchers have synthesized hybrids of N-acyl-homoserine lactone (AHL) signaling molecules and NO donors to successfully inhibit QS and virulence in Pseudomonas aeruginosa. nih.govrsc.org

Development of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutics that co-opt the body's own protein disposal system to eliminate disease-causing proteins. mdpi.comnih.gov A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.comhitgen.com By bringing the target protein and the E3 ligase together, the PROTAC triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.comexplorationpub.com

The linker is a critical component, as its length and chemical nature significantly impact the efficacy and properties of the PROTAC. explorationpub.com this compound is a valuable building block for constructing these linkers. lookchem.com Its linear six-carbon chain can be used to achieve the optimal distance between the two ligands, and its terminal carboxylic acid and protected ester groups allow for sequential, controlled attachment to the protein-binding and E3 ligase-binding moieties during synthesis. explorationpub.com

PROTAC ComponentDescriptionRole of Adipic Acid Derivative
Warhead A ligand that binds to the target protein of interest (POI). explorationpub.comThe adipate linker connects to this component.
Linker A chemical chain that connects the warhead and the anchor. Its length and composition are critical for activity. explorationpub.comThis compound serves as a precursor for the flexible and defined-length linker.
Anchor A ligand that binds to a component of the ubiquitin-proteasome system, typically an E3 ubiquitin ligase. explorationpub.comThe other end of the adipate linker connects to this component.

Engineering Peptidic Constructs for Amyloid Beta Metabolism

The accumulation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Research into modulating Aβ metabolism is a key area in the pursuit of therapeutic interventions. While direct evidence of this compound's use in engineering peptidic constructs for Aβ metabolism is not extensively documented in the provided search results, the principles of its application in related fields suggest its potential. For instance, the activation of protein kinase C (PKC) with phorbol (B1677699) esters has been shown to modulate the processing of amyloid precursor protein (APP), which can lead to a reduction in the generation of Aβ. nih.gov The synthesis of molecules that can influence these signaling pathways is an active area of research. Adipic acid derivatives, in a broader sense, have been studied in the context of neurological diseases. researchgate.net

Exploration in Novel Flavonoid Compound Synthesis

This compound has been utilized in the synthesis of novel flavonoid compounds. google.comlookchem.com Flavonoids are a class of polyphenolic compounds found in fruits and vegetables that have been linked to various health benefits, including antioxidant properties. google.com A synthetic scheme has been described for the synthesis of 3-hydroxyflavone-3-hemiadipate, which utilizes this compound as a key reagent. google.com This highlights the role of the compound in creating flavonoid derivatives with potentially improved properties, such as enhanced aqueous solubility and modified pharmacokinetic profiles, for therapeutic applications. google.comnih.gov The synthesis of flavonoid fatty acid esters has also been explored to develop compounds with anti-adipogenic and glucose consumption-enhancing activities. nih.gov

Application in Nanopore Technologies for Charged Polymer Analysis

Nanopore technology is a powerful tool for the analysis of single molecules, including charged polymers like DNA and proteins. This compound has been mentioned in the context of nanopore applications for the analysis of charged polymers. lookchem.com

Components of 3D Porous Coatings for Biosensing Applications

While direct application in 3D porous coatings for biosensing is not explicitly detailed, the properties of this compound make it a suitable candidate for such applications. It serves as an intermediate in the synthesis of polyesters and other polymers. chemimpex.com These polymers can be engineered to form three-dimensional porous structures that are essential for biosensors. The ability to create biodegradable hydrogels from polyethylene (B3416737) glycol (PEG) and dicarboxylic acids like adipic acid demonstrates its utility in creating biocompatible scaffolds. google.com These hydrogels can be used for tissue regeneration, wound closure, and drug delivery, all of which are related to biosensing and biomedical applications. google.com The use of adipic acid as a crosslinker to enhance the mechanical and thermal stability of natural polymers like chitosan (B1678972) and collagen further supports its potential in creating robust biosensor coatings. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for the structural elucidation of adipic acid monobenzyl ester. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the compound's atomic framework.

In the ¹H NMR spectrum, the protons are distinguished by their unique chemical environments. The five aromatic protons of the benzyl (B1604629) group typically appear as a multiplet, while the two benzylic protons adjacent to the ester oxygen present as a distinct singlet. The aliphatic protons of the adipate (B1204190) backbone resolve into three separate signals, corresponding to the two methylene (B1212753) groups adjacent to the carbonyls and the four central methylene protons. scispace.com

¹³C NMR spectroscopy provides complementary data on the carbon skeleton. Distinct signals are observed for the carbonyl carbons of the ester and carboxylic acid groups, the carbons of the aromatic ring, the benzylic carbon, and the three different types of methylene carbons in the adipic acid chain.

Table 1: Representative ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.34-7.37m5HAromatic protons (C₆H₅) scispace.com
5.12s2HBenzylic protons (OCH₂) scispace.com
2.35-2.43m4HMethylene protons adjacent to C=O (CH₂COOH, CH₂COOBn) scispace.com
1.68-1.70m4HCentral methylene protons (CH₂CH₂) scispace.com

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~179Carboxylic acid carbon (COOH)
~173Ester carbonyl carbon (COO)
~136Quaternary aromatic carbon (C₆H₅)
~128Aromatic CH carbons
~67Benzylic carbon (OCH₂) google.com
~34Methylene carbons adjacent to C=O google.com
~25Central methylene carbons google.com

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups within the this compound molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds. Key characteristic bands include a broad O-H stretch from the carboxylic acid, two distinct C=O stretching bands for the ester and acid carbonyls, and C-O stretching bands. The presence of these specific absorptions confirms the identity of the functional groups. A patent for a similar compound, monobenzyl isophthalate, shows characteristic peaks for the carboxylic acid O-H stretch (2700-3400 cm⁻¹) and two carbonyl stretches at 1720 cm⁻¹ and 1700 cm⁻¹. biomol.com

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300O-H (Carboxylic Acid)Stretching, very broad googleapis.com
2840-3000C-H (Alkane)Stretching googleapis.com
~1735C=O (Ester)Stretching, strong googleapis.com
~1700C=O (Carboxylic Acid)Stretching, strong googleapis.com
~1250C-O (Ester/Acid)Stretching

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the elemental formula of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of the compound from a mixture prior to mass analysis. The technique is highly sensitive and provides excellent selectivity. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed at approximately m/z 235.1. Predicted data also shows the protonated molecule [M+H]⁺ at m/z 237.1 and the sodium adduct [M+Na]⁺ at m/z 259.1. LC-MS methods are frequently used for the analysis of dicarboxylic acids and their esters.

Gas Chromatography (GC) for Purity and Byproduct Analysis

Gas Chromatography (GC) is a valuable method for assessing the purity of this compound, particularly for detecting volatile impurities and byproducts from its synthesis, such as residual benzyl alcohol. The technique separates compounds based on their volatility and interaction with the GC column's stationary phase. While direct GC analysis of the acidic compound can be challenging due to its low volatility and potential for thermal degradation, derivatization to a more volatile ester can be performed. Purity analysis of the parent adipic acid is commonly performed by GC, often achieving greater than 99.0% purity. google.com GC-MS is also a powerful tool for the analysis of various adipate esters.

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High Performance Liquid Chromatography (HPLC) is a robust and precise technique for the quantitative analysis of this compound. The method separates the compound from non-volatile impurities and other reaction components, such as unreacted adipic acid or the corresponding diester. Using a reversed-phase column (e.g., C18) with a suitable mobile phase, such as an acetonitrile (B52724)/water gradient, and a UV detector, accurate quantification can be achieved. Research comparing analytical methods for polyester (B1180765) synthesis has shown that for acid components like adipic acid, HPLC-MS is a superior quantification method compared to NMR, as it can more clearly distinguish the free monomer from esterified forms.

Chromatographic Separations for Isolation and Purification

The isolation and purification of this compound from a reaction mixture typically relies on column chromatography. Following synthesis, the crude product, which may contain unreacted adipic acid, benzyl alcohol, and the dibenzyl adipate byproduct, is subjected to chromatographic separation. scispace.com Silica gel is commonly used as the stationary phase. scispace.com The compound is eluted from the column using a solvent system of appropriate polarity, such as a gradient of ethyl acetate (B1210297) in a non-polar solvent like petrol or hexane. scispace.com For instance, the pure half-ester has been successfully isolated as a colorless oil using flash chromatography with a 15% ethyl acetate/petrol eluent. scispace.com Fractions are collected and analyzed (e.g., by thin-layer chromatography) to combine those containing the pure product.

Elemental Analysis and Spectroscopic Quantification Methods

Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, and oxygen) in this compound, confirming its empirical formula. The molecular formula of this compound is C₁₃H₁₆O₄, corresponding to a molecular weight of 236.27 g/mol . chemimpex.comscbt.comindofinechemical.com

Spectroscopic methods are indispensable for quantification. High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of this compound, with commercially available standards often specified at ≥97% or >99% purity. scbt.comindofinechemical.com HPLC can be coupled with various detectors, such as ultraviolet (UV) detectors, for quantitative analysis. For instance, a reversed-phase HPLC method using an Eclipse XDB-C18 column with a gradient of acetonitrile and phosphate (B84403) buffer can be employed for the analysis of related compounds. acs.org

Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful technique for the analysis of adipate esters. researchgate.net It allows for the separation and identification of volatile and semi-volatile compounds. While specific methods for this compound are not detailed, general GC/MS procedures for adipate esters involve their separation on a capillary column and subsequent detection by a mass selective detector. researchgate.net

Table 1: Physicochemical and Analytical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₄ chemimpex.comscbt.comindofinechemical.com
Molecular Weight 236.27 g/mol chemimpex.comscbt.comindofinechemical.com
Purity (typical) ≥97% to >99% (by HPLC) scbt.comindofinechemical.com
Appearance Clear colorless to slight yellow liquid chemimpex.com
IUPAC Name 6-(benzyloxy)-6-oxohexanoic acid sigmaaldrich.com
Synonym 5-(Benzyloxycarbonyl)pentanoic acid chemimpex.comscbt.com
CAS Number 40542-90-3 chemimpex.comscbt.comindofinechemical.com

Solid-State Characterization Techniques (e.g., Solid-State ¹³C NMR)

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to characterize the structure of solid materials, including polymers and crystalline compounds. This method provides information about the local chemical environment of carbon atoms within a solid sample.

¹H NMR spectroscopy in solution is also widely used for the characterization of this compound and its derivatives. The ¹H NMR spectrum of monobenzyl adipate in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals at approximately 1.68 ppm (multiplet, 4H), 2.36 ppm (multiplet, 4H), 5.09 ppm (singlet, 2H), and 7.32 ppm (multiplet, 5H). acs.orggoogle.com

Table 2: Representative ¹³C NMR Chemical Shifts for Adipate-Containing Compounds in the Solid State

Functional GroupChemical Shift Range (ppm)Source(s)
Carbonyl (C=O) in Ester/Acid ~173.5 - 183.8 google.comresearchgate.net
Methylene (-CH₂-) of Adipate ~21.7 - 38.5 google.com
Cellulose (B213188) Backbone Carbons ~62.7 - 104.6 google.com

Raman Spectroscopy for Polymer and Plasticizer Content Analysis

Raman spectroscopy is a valuable analytical tool for the characterization of polymers and the analysis of plasticizer content. mdpi.comphysicsopenlab.orghoriba.com This technique relies on the inelastic scattering of monochromatic light, providing a chemical fingerprint of a material. horiba.com It is particularly sensitive to non-polar bonds, making it complementary to infrared (IR) spectroscopy. horiba.com

In the context of polymers, Raman spectroscopy can be used to identify the polymer type, monitor polymerization processes, and determine the presence of additives like plasticizers. mdpi.comphysicsopenlab.orghoriba.com For adipate esters used as plasticizers in materials like polyvinyl chloride (PVC), Fourier Transform (FT)-Raman spectroscopy has been investigated for both qualitative and quantitative analysis. researchgate.net

However, the definitive identification of adipate esters as a group can be challenging because other aliphatic dicarboxylic esters exhibit similar characteristic Raman bands. researchgate.net The Raman spectrum of adipic acid itself shows characteristic bands that can be used for its identification. chemicalbook.com When adipic acid is incorporated into a polymer structure, such as in poly(butylene adipate-co-terephthalate) (PBAT), its presence can be confirmed. unifi.it

While a specific Raman spectrum for this compound was not found in the search results, the general principles of Raman analysis for adipate esters are applicable. The technique can be used to study its distribution and concentration within a polymer matrix, providing insights into the material's properties. researchgate.net

Theoretical and Computational Studies on Adipic Acid Monobenzyl Ester Systems

Quantum Chemical Calculations for Molecular Properties and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure, geometry, and reactivity of molecules. tandfonline.comki.si While specific DFT studies on Adipic acid monobenzyl ester are not prevalent in the literature, the methodology has been extensively applied to related poly(ester urethane) systems and in elucidating reaction pathways for adipic acid synthesis. ki.siutah.edu

For this compound, quantum chemical calculations could predict a range of fundamental molecular properties. These calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From the optimized structure, various properties can be derived.

Predicted Molecular Properties from Quantum Calculations:

PropertyDescriptionPotential Significance for this compound
HOMO/LUMO Energies The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital relate to the molecule's ability to donate or accept electrons.Indicates potential reactivity in chemical reactions and charge transfer interactions.
Electrostatic Potential (ESP) Map Visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Helps predict sites for non-covalent interactions, such as hydrogen bonding with polymer chains or active sites of enzymes. nih.gov
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility in various solvents and compatibility with polar polymers. rsc.org
Vibrational Frequencies Corresponds to the energies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm structure.Aids in the structural characterization of the molecule and its reaction products.

In terms of reaction pathways, DFT calculations have been successfully used to study the mechanism of adipic acid and adipate (B1204190) ester synthesis from bio-based precursors like mucic acid. a-star.edu.sgxmu.edu.cnbohrium.com These studies reveal detailed mechanistic steps, transition state energies, and the role of catalysts. a-star.edu.sgxmu.edu.cn For instance, DFT calculations on the deoxydehydration (DODH) of mucic acid catalyzed by rhenium complexes have elucidated the preference for specific reaction pathways and the structure of key intermediates. a-star.edu.sgbohrium.com A similar approach could be applied to model the esterification of adipic acid with benzyl (B1604629) alcohol to form this compound, providing insights into the reaction kinetics and the factors controlling selectivity for the monoester over the diester.

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Matrices

This compound is used as an intermediate in the synthesis of plasticizers and polymers. chemimpex.comchemicalbook.com Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions and material properties. mdpi.comacs.org MD simulations are particularly useful for understanding how plasticizers like adipate esters interact with polymer chains, such as in Polyvinyl Chloride (PVC). nih.govmdpi.com

MD simulations of adipate esters within a PVC matrix can reveal key aspects of the plasticizing mechanism:

Compatibility: The interaction energy between the plasticizer and the polymer chains is a key indicator of compatibility. mdpi.com A higher interaction energy, often driven by hydrogen bonds and van der Waals forces, suggests better miscibility. mdpi.comnih.gov For example, studies on other adipate plasticizers show how their polar groups interact with PVC chains. mdpi.com

Mobility and Diffusion: The diffusion coefficient of the plasticizer within the polymer matrix can be calculated from MD simulations. nih.govmdpi.com This is crucial for predicting plasticizer migration and exudation, which can affect the long-term performance and durability of the plasticized material. acs.org Studies have shown that the migration resistance of a plasticizer is strongly linked to its interaction with the polymer. mdpi.comnih.gov

Effect on Polymer Properties: MD simulations can predict how the plasticizer affects the bulk properties of the polymer. By analyzing the polymer chain dynamics, one can estimate the glass transition temperature (Tg), a key measure of plasticization efficiency. mdpi.comresearchgate.net The introduction of a plasticizer increases the fractional free volume (FFV) of the system, weakening the forces between polymer chains and enhancing their mobility, thus lowering the Tg. nih.gov

The following table summarizes findings from MD simulations of various plasticizers in PVC, which can serve as a reference for the expected behavior of systems containing this compound.

Summary of MD Simulation Findings for Plasticizers in PVC:

PlasticizerKey FindingReference
Diethyl adipate (DEA)Examined as a bio-based alternative to DEHP, with its effect on Tg and mechanical properties predicted. nih.gov
Dioctyl adipate (DOA)Used as a comparison for novel plasticizers, with properties like migration resistance and thermal stability evaluated. researchgate.net
Isosorbide diheptanoate (SDH)Showed superior compatibility and migration resistance compared to DOP, attributed to stronger hydrogen bonding with PVC. mdpi.comnih.gov
Di-n-butyl terephthalate (B1205515) (DnBT)Found that compatibility (Hansen solubility parameter) was a stronger determinant of exudation than plasticizer size or diffusivity. acs.org

By applying MD simulations to this compound, one could predict its effectiveness as a plasticizer or as a component in copolyesters, guiding the development of new polymer formulations.

Thermodynamic Modeling of Esterification and Hydrolysis Equilibrium

The synthesis of this compound typically involves the esterification of adipic acid with benzyl alcohol, while its degradation can occur via hydrolysis, the reverse reaction. google.commasterorganicchemistry.com Both are equilibrium-limited processes. Thermodynamic modeling is essential for understanding and optimizing these reactions by predicting the equilibrium conversion under various conditions.

The Fischer esterification is a classic example of an equilibrium reaction. masterorganicchemistry.com Adipic Acid + Benzyl Alcohol ⇌ this compound + Water

Kinetic models, which are often developed alongside thermodynamic analysis, can describe the rate of reaction. For the heterogeneous esterification of adipic acid, pseudo-homogeneous or activity-based models have been employed, showing that the reaction rate increases with temperature. researchgate.net

Hydrolysis, the cleavage of the ester bond by water, is the reverse of esterification. The rate of hydrolysis is significantly dependent on pH. mdpi.comoecd.org For instance, the hydrolysis of dibutyl adipate is slow at neutral pH but accelerates at alkaline pH. oecd.org Modeling the hydrolysis equilibrium is crucial for assessing the stability of the ester in different environments.

Factors Influencing Esterification/Hydrolysis Equilibrium:

FactorEffect on EsterificationEffect on Hydrolysis
Temperature Increases reaction rate, but has a minor effect on equilibrium conversion for slightly exothermic reactions. researchgate.netIncreases reaction rate.
Molar Ratio Using excess alcohol shifts the equilibrium towards the ester product. masterorganicchemistry.comgoogle.comUsing excess water shifts the equilibrium towards the acid and alcohol products.
Catalyst Increases the rate at which equilibrium is reached but does not affect the equilibrium position. Both acid catalysts and enzymes (lipases) are used. google.compsu.eduAcid or base catalysis increases the reaction rate. oecd.org
Water Removal Shifts the equilibrium to the right, increasing the yield of the ester. masterorganicchemistry.comN/A (Water is a reactant).

Thermodynamic and kinetic modeling allows for the optimization of reaction conditions (e.g., temperature, reactant ratio, catalyst choice) to maximize the yield of this compound during synthesis or to predict its stability and persistence in various applications. researchgate.net

Computational Approaches to Design and Predict Biological Activity

Computational toxicology and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the biological activity and potential toxicity of chemicals, reducing the need for extensive animal testing. ijsr.netnih.gov These methods correlate the chemical structure of a molecule with its biological effects. For this compound, such approaches could be used to estimate its potential as a bioactive molecule or to assess its safety profile if used in consumer products.

General approaches to predicting biological activity include:

QSAR Models: These are statistical models that relate quantitative molecular descriptors (e.g., physicochemical properties, topological indices) to a biological activity. researchgate.net For example, a QSAR study on polyphenol fatty acid esters identified molecular volume and solvation energy as significant parameters for predicting their ability to inhibit certain enzymes. science.gov

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme active site. By calculating the binding affinity, docking can suggest potential biological targets for a compound.

Machine Learning: Modern approaches use machine learning algorithms, such as random forests, trained on large datasets of known drug-target interactions. plos.org These models can learn complex structure-activity relationships and predict targets for new molecules by comparing their structural features to those of known drugs. plos.org

While no specific computational studies on the biological activity of this compound are published, data from related adipate esters can provide context. For example, some lower alkyl adipates have been identified as potential reproductive toxicants, whereas others like dibutyl adipate show low toxicity. oecd.orgmdpi.com The metabolism of related compounds, such as di(2-ethylhexyl) adipate (DEHA), has been studied, identifying adipic acid as a major, though non-specific, metabolite. masterorganicchemistry.com Computational models could be developed to predict the metabolic fate of this compound and the potential activity of its metabolites.

By leveraging these computational tools, researchers can screen for potential biological activities and prioritize compounds for further experimental testing, accelerating the discovery process and enhancing chemical safety assessment. nih.gov

Mechanistic Insights into Catalytic Processes and Selectivity (e.g., non-thermal effects)

The synthesis of this compound requires a catalyst to achieve a reasonable reaction rate and, crucially, to control selectivity. The goal is to favor the formation of the monoester over the diester (dibenzyl adipate). Computational methods can provide deep mechanistic insights into how catalysts function and what controls their selectivity.

Catalytic Systems for Esterification:

Homogeneous Acid Catalysts: Traditional methods use strong mineral acids like sulfuric acid or organic acids like p-toluenesulfonic acid (PTSA). google.commasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. tandfonline.com

Heterogeneous Solid Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Dowex, Amberlyst) or zirconium titanium phosphate (B84403), offer advantages in terms of easy separation and reusability. psu.edutandfonline.comtandfonline.com Studies have shown that these catalysts can achieve high selectivity for monoester formation from symmetrical dicarboxylic acids. psu.edu The proposed mechanism suggests that the reaction occurs in an aqueous layer on the resin surface, where the dicarboxylic acid is more soluble and reactive than the resulting monoester, which then moves into the organic phase, preventing further reaction. psu.edu

Enzymatic Catalysis: Lipases are widely used for esterification under mild conditions. google.com They can exhibit high selectivity. For instance, immobilized lipases are used in the synthesis of various adipate esters. google.com The mechanism involves the formation of an acyl-enzyme intermediate.

Computational studies, particularly DFT, have been pivotal in understanding catalytic cycles for related processes, such as the production of adipic acid from biomass. xmu.edu.cn For the ReOx-catalyzed deoxydehydration of glucaric acid, DFT calculations helped identify the active catalytic site and elucidated the reaction mechanism, explaining the observed product distribution. xmu.edu.cn A similar computational investigation into the selective monoesterification of adipic acid could compare different catalytic pathways (e.g., on a solid acid surface vs. in solution) to identify the energetic factors that favor monoester formation.

The selective synthesis of monoesters of dicarboxylic acids can be challenging. One successful strategy involves using a monobenzyl protected, mono-activated dicarboxylic acid, which avoids crosslinking side reactions that can occur when using anhydrides. researchgate.net Another approach is the transesterification of a dicarboxylic acid monoester in the presence of a metal alkoxide catalyst. google.com Computational modeling could be employed to rationalize the high selectivity observed in these methods and to design even more efficient and selective catalytic systems for producing this compound.

Environmental and Sustainability Considerations in Adipic Acid Monobenzyl Ester Research

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of adipate (B1204190) esters. researchgate.net Key areas of focus include the use of environmentally benign solvents and catalysts, and the reduction of waste.

One significant advancement is the move away from traditional acid catalysts, which can lead to non-biodegradable waste and costly separation processes. researchgate.net Research has shown the potential of using lipases as biocatalysts in esterification reactions. mdpi.com This enzymatic route offers milder reaction conditions and can reduce the formation of unwanted byproducts. researchgate.net Furthermore, the use of supercritical carbon dioxide (SC-CO2) as a reaction medium presents a non-toxic and environmentally friendly alternative to organic solvents like hexane. mdpi.com Studies have demonstrated that lipase-catalyzed esterification in SC-CO2 can lead to significantly higher yields compared to solvent-free or hexane-based systems. mdpi.com

The choice of reagents is another critical aspect. For instance, the synthesis of adipic acid, a precursor to adipic acid monobenzyl ester, traditionally involves oxidants that generate harmful byproducts. core.ac.uk Greener approaches focus on using hydrogen peroxide as a clean oxidant in water-based microemulsions, which can significantly reduce pollution. researchgate.netcore.ac.uk The development of heterogeneous catalysts that can be easily recovered and recycled also aligns with green chemistry principles by minimizing waste. researchgate.netunibo.it

The following table summarizes some green chemistry metrics and their application in evaluating the sustainability of chemical processes.

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.Aims to maximize the incorporation of atoms from adipic acid and benzyl (B1604629) alcohol into the final ester, minimizing waste.
Process Mass Intensity (PMI) The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient produced.Encourages the reduction of solvents and other auxiliary materials in the synthesis and purification steps.
E-Factor The ratio of the mass of waste generated to the mass of the desired product.A lower E-Factor indicates a more environmentally friendly process with less waste generation.
Solvent and Catalyst Selection Prioritizes the use of non-toxic, renewable, and recyclable solvents and catalysts.Promotes the use of greener solvents like water or supercritical CO2 and recyclable catalysts to reduce environmental impact. researchgate.netmdpi.com

This table is generated based on established green chemistry principles and their potential application to the synthesis of the specified compound.

Development of Bioderived Precursors and Sustainable Production Routes (e.g., from Mucic Acid)

A key strategy for enhancing the sustainability of this compound is the utilization of bioderived precursors for adipic acid. nih.gov The conventional production of adipic acid relies on petroleum-based feedstocks and is associated with significant greenhouse gas emissions. toray.comresearchgate.net Consequently, there is a strong drive to develop bio-based routes from renewable resources like sugars and biomass. toray.comnih.gov

One of the most promising bio-based precursors is mucic acid (also known as galactaric acid), which can be derived from galactose. nih.gov Research has demonstrated highly efficient methods for converting mucic acid into adipic acid or its esters. nih.govrsc.org This can be achieved through a one-step process involving deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) using a bifunctional heterogeneous catalyst. rsc.orgrsc.org This method can use isopropanol (B130326) as a green solvent and reductant, avoiding the need for high-pressure hydrogen gas. rsc.orgrsc.org

Key developments in the sustainable production of adipates from mucic acid include:

Catalyst Development: The use of bifunctional catalysts, such as Ir-ReOx/C or Pt-ReOx/C, allows for the tandem conversion of mucic acid to adipates in a single pot. rsc.orgrsc.orgresearchgate.net These catalysts have shown good yields and the potential for reuse and regeneration over multiple cycles. rsc.orgrsc.org

Reaction Conditions: The process can be conducted without the need for harsh additives like acids or halogens. rsc.orgrsc.org

High Yields: Studies have reported good to quantitative yields (63% to 99%) for the conversion of mucic acid to adipates. nih.govrsc.orgrsc.org

The development of 100% bio-based adipic acid from sugars derived from inedible biomass represents a significant breakthrough. toray.com This process, which combines microbial fermentation and chemical purification using energy-efficient separation membranes, eliminates the emission of dinitrogen monoxide, a potent greenhouse gas associated with conventional adipic acid production. toray.com

Lifecycle Assessment of Adipate-Based Materials

Lifecycle assessment (LCA) is a critical tool for evaluating the environmental impact of a product from cradle to grave, encompassing raw material extraction, manufacturing, use, and end-of-life. rsc.org For adipate-based materials, including those incorporating this compound, LCA provides a comprehensive understanding of their environmental footprint compared to conventional materials.

Studies have shown that bio-based adipic acid production can lead to a significant reduction in greenhouse gas emissions compared to the petrochemical route. rsc.org One LCA predicted a 62% to 78% reduction in CO2 equivalent emissions for bio-based adipic acid derived from lignin. rsc.org This reduction is primarily attributed to the use of a biorefinery side-stream as a feedstock and the avoidance of nitrous oxide emissions. rsc.org

The production of biodegradable polyesters, where adipates are often used, is another area where LCA is applied. Techno-economic analysis (TEA) and LCA of poly(butylene-adipate terephthalate) (PBAT) and its biomass-derived alternatives have shown that while monomer costs are a significant factor, the bio-based versions can reduce the global warming impact by half. osti.gov

The following table outlines the typical stages considered in the lifecycle assessment of adipate-based materials.

Lifecycle StageKey Considerations
Raw Material Acquisition - Use of petroleum-based vs. bio-based feedstocks (e.g., lignin, sugars). toray.comrsc.org- Environmental impact of feedstock cultivation and extraction.
Manufacturing - Energy consumption and sources. planet-a.com- Use of solvents, catalysts, and other auxiliary materials. planet-a.com- Generation of emissions (e.g., greenhouse gases, volatile organic compounds). rsc.org
Product Use - Durability and performance of the final material.- Potential for migration of plasticizers from the polymer matrix.
End-of-Life - Biodegradability and compostability. numberanalytics.com- Recyclability of the material. planet-a.com- Treatment of non-recyclable waste (e.g., incineration, landfilling). planet-a.com

This table is generated based on general LCA principles and specific findings from the provided search results.

Management of Byproducts and Waste Streams

Effective management of byproducts and waste streams is fundamental to the sustainability of chemical production, including that of this compound and its precursors. The nature of the waste generated depends heavily on the chosen synthetic route.

In traditional adipic acid manufacturing, the oxidation of cyclohexane (B81311) generates a waste gas stream containing carbon monoxide, carbon dioxide, and other organic compounds. epa.gov The final purification steps also produce a nonvolatile residue containing metal catalysts and various hydrocarbons. epa.gov Strategies for managing these streams include using the scrubbed gas and nonvolatile residue as fuel for process heating. epa.gov

In esterification processes, the generation of aqueous waste is a concern. asta.edu.au Best practices for disposal involve segregating organic and aqueous waste streams. asta.edu.auasta.edu.au The organic waste should be collected for treatment by a licensed contractor. asta.edu.auasta.edu.au Aqueous waste layers may contain organic compounds exceeding permissible discharge limits and should also be collected for proper disposal. asta.edu.au The use of smaller reaction volumes can help to minimize the total amount of waste produced. asta.edu.au

The move towards greener synthetic methods, such as enzymatic catalysis and the use of supercritical fluids, can significantly reduce waste at the source. mdpi.com Enzymatic processes can eliminate the need for harsh acid catalysts, thereby reducing the generation of acidic waste. researchgate.net Using supercritical CO2 as a solvent avoids the use of toxic organic solvents and simplifies product separation, minimizing solvent-related waste. mdpi.com

In bio-based production routes, the management of fermentation broths and the separation of the desired product from the biomass are key challenges. Processes are being developed to efficiently recover and purify products, such as the use of separation membranes to concentrate intermediates, which is more energy-efficient than other methods. toray.com Furthermore, some waste streams from bio-based processes can be repurposed; for example, the organic fraction of municipal solid waste can be fermented to produce volatile fatty acids, which can then be esterified. tandfonline.com

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Efficient and Selective Synthesis

The development of advanced catalytic systems is crucial for the efficient and selective synthesis of adipic acid and its derivatives, including the monobenzyl ester. Research is moving towards greener and more sustainable routes, departing from traditional methods that often involve harsh conditions and environmentally harmful reagents.

Recent advancements have highlighted the use of oxygen and hydrogen peroxide as preferred oxidants in the selective oxidation of various precursors to adipic acid. rsc.org For instance, a simple and environmentally friendly protocol has been reported for the synthesis of adipic acid from cyclohexanone (B45756) oxidation using Oxone® in the presence of a ruthenium(III) chloride catalyst. researchgate.net This method is notable for its short reaction times at room temperature. researchgate.net The exploration of such catalytic pathways is extending to biomass-derived chemicals like 5-hydroxymethylfurfural, D-glucose, and γ-valerolactone, aiming to establish more sustainable production lines for adipic acid and its esters. rsc.orgdntb.gov.ua

Furthermore, the use of microreactors is being explored to intensify chemical processes. For example, ultrasound has been shown to assist in the crystallization of adipic acid in microreactors, resulting in smaller, more uniform crystals and higher production rates without the need for seeding. acs.org These novel catalytic and process engineering approaches are pivotal for the future of adipic acid monobenzyl ester synthesis, promising more efficient, selective, and sustainable manufacturing.

Table 1: Comparison of Catalytic Systems for Adipic Acid Synthesis

Catalyst SystemPrecursorOxidantKey Advantages
Ruthenium(III) chloride/Oxone®CyclohexanoneOxone®Environmentally benign, short reaction time, room temperature operation. researchgate.net
Various catalystsCyclohexene, Cyclohexane (B81311), n-hexaneOxygen, Hydrogen PeroxideUse of greener oxidants, potential for various feedstocks. rsc.org
Biocatalysis/ChemcatalysisBiomass-derived moleculesVariesUtilizes renewable resources, reduces environmental impact. dntb.gov.ua

Integration into Multifunctional Materials and Smart Polymers

This compound serves as a key building block in the creation of multifunctional materials and smart polymers due to its unique chemical structure, which imparts flexibility and durability. chemimpex.com Its integration into polymer backbones allows for the development of materials with tailored properties for a range of applications.

One significant area of research is the development of bio-based plasticizers as sustainable alternatives to traditional phthalates. researchgate.net Adipic acid esters are being investigated for their potential to enhance the flexibility and optical properties of polymers like poly(vinyl chloride) (PVC). researchgate.net For instance, novel plasticizers derived from renewable acids are being synthesized and have shown good compatibility and high thermal stability in PVC. researchgate.net

In the realm of smart polymers, boronic acid-based linkages, which can be derived from ester precursors, are being used to create covalent adaptable networks known as vitrimers. researchgate.net These materials exhibit dynamic properties, allowing them to be reprocessed and healed. The incorporation of adipic acid derivatives can influence the mechanical properties and responsiveness of these smart materials. researchgate.net Furthermore, the synthesis of block copolymers incorporating adipic acid moieties allows for the creation of nanostructured materials with controlled domain orientation, which is crucial for applications like polymer electrolytes in batteries.

Expansion of Biomedical Applications in Targeted Therapies and Diagnostics

The unique properties of this compound make it a valuable component in the development of advanced biomedical applications, particularly in targeted drug delivery and diagnostics. Its ability to be incorporated into polymers allows for the creation of biocompatible and biodegradable materials.

A key application lies in the formulation of amorphous solid dispersions (ASDs) to improve the solubility and bioavailability of poorly water-soluble drugs. vt.eduacs.org Cellulose (B213188) derivatives modified with this compound have been synthesized to create polymers for ASDs. vt.eduacs.org These polymers can maintain the drug in an amorphous state and trigger its release at the pH of the small intestine, which could lead to reduced drug dosages and improved patient compliance. vt.edu For example, these polymers have been investigated for delivering anti-HIV drugs like ritonavir (B1064) and efavirenz. acs.org

Furthermore, research has explored the potential of adipic acid monoethyl ester, a related compound, in inhibiting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net This suggests a potential therapeutic avenue for adipate (B1204190) derivatives. The development of polymer-drug conjugates and targeted diagnostic agents also represents a growing area of interest. For instance, halo-ester-functionalized polyethylene (B3416737) glycols (PEGs), which can be synthesized from ester precursors, are being developed for creating targeted diagnostic agents for cancer. researchgate.net

Table 2: Biomedical Applications of Adipic Acid Ester Derivatives

Application AreaSpecific UseKey Benefit
Drug DeliveryAmorphous Solid Dispersions (ASDs)Enhanced drug solubility and bioavailability. vt.eduacs.org
Targeted TherapyPotential inhibition of viral enzymes (e.g., SARS-CoV-2 Mpro). researchgate.netNovel therapeutic strategies. researchgate.net
DiagnosticsPolymer-based targeted diagnostic conjugates. researchgate.netImproved imaging and detection of diseases. researchgate.net

Development of Sustainable Alternatives to Traditional Adipate Derivatives

The chemical industry is increasingly focused on developing sustainable alternatives to petroleum-based products, and adipic acid derivatives are no exception. The goal is to replace traditional adipates with bio-based, non-toxic, and environmentally friendly options without compromising performance.

A significant driver for this shift is the health and environmental concern associated with traditional plasticizers like phthalates. researchgate.net Research is actively exploring the synthesis of bio-based plasticizers from renewable resources such as plant oils and biomass-derived acids. researchgate.net These new plasticizers, including those based on adipic acid, are designed to be non-migrating and have been shown to have good compatibility and thermal stability in polymers like PVC. researchgate.net

The production of adipic acid itself is also undergoing a green transformation. researchgate.net Biological synthesis methods are gaining attention as a more sustainable route compared to the conventional chemical synthesis from petroleum-derived materials, which is known to release potent greenhouse gases. researchgate.net Researchers are engineering microorganisms to produce adipic acid directly from renewable feedstocks like glucose. dntb.gov.uaresearchgate.net This bio-based adipic acid can then be used to produce a new generation of sustainable adipate derivatives, including the monobenzyl ester. researchgate.net

Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound and other derivatives, advanced in situ characterization techniques are becoming indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and catalyst behavior, providing crucial insights for process control and optimization.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for tracking the progress of esterification and other reactions involved in the synthesis of adipic acid derivatives. These spectroscopic methods can provide information on the concentration of reactants, products, and intermediates without the need for sampling and offline analysis.

In the context of catalysis, in situ characterization is vital for understanding the mechanisms of novel catalytic systems. proceedings.com For example, when studying the oxidation of cyclohexanone to adipic acid, in situ techniques can help elucidate the role of the catalyst and the reaction pathway, leading to the design of more efficient and selective catalysts. researchgate.net Furthermore, in the study of polymerization reactions involving this compound, techniques like in situ NMR can provide detailed information about the polymer structure and composition as it forms. The integration of these advanced analytical tools is essential for accelerating the development and scale-up of new and improved processes for producing this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for adipic acid monobenzyl ester, and what methodological considerations are critical for achieving high yields?

  • This compound is synthesized via two primary routes:

  • Benzyl Bromide Alkylation : Reacting adipic acid with benzyl bromide in the presence of a base (e.g., DIPEA) under anhydrous conditions. Excess adipic acid is recommended to suppress diester formation .
  • Coupling Agent-Mediated Synthesis : Using carbodiimide-based coupling agents (e.g., EDC) with DPTS to activate the carboxylic acid group of adipic acid, followed by benzyl esterification. This method avoids harsh conditions and improves selectivity .
    • Key Considerations :
  • Stoichiometry : Maintain a molar excess of adipic acid (1.5–2 equivalents) to favor monoester formation .
  • Purification : Column chromatography or recrystallization is critical to isolate the monoester from unreacted acid or diester byproducts .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 5.1–5.2 ppm (benzyl CH₂ group) confirm ester formation. Integration ratios validate mono- vs. diester content .
  • ¹³C NMR : Carboxylic acid carbonyl (~170 ppm) and ester carbonyl (~173 ppm) distinguish between unreacted acid and ester .
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve monoester from diester .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety in laboratory settings?

  • Storage : Store at 0–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation of vapors; incompatibility with strong oxidizers (e.g., HNO₃) requires segregated storage .

Advanced Research Questions

Q. What strategies can be employed to minimize diester formation during the synthesis of this compound, and how do reaction conditions influence product distribution?

  • Controlled Stoichiometry : Use a 2:1 molar ratio of adipic acid to benzylating agent to favor monoester formation. Excess benzyl bromide increases diester yields .
  • Stepwise Protection : Temporarily protect one carboxylic acid group using tert-butyl or Fmoc groups before benzylation, followed by selective deprotection .
  • Reaction Monitoring : Real-time FT-IR tracking of carbonyl peaks (1700–1750 cm⁻¹) identifies intermediate stages and optimizes reaction termination .

Q. How does the choice of coupling agents (e.g., EDC/DPTS vs. benzyl bromide) impact the efficiency and selectivity in synthesizing this compound derivatives for drug development?

  • EDC/DPTS : Enables mild, room-temperature coupling with high selectivity for monoesters. Ideal for acid-sensitive substrates (e.g., peptide hydrazides) .
  • Benzyl Bromide : Requires anhydrous conditions and bases (e.g., DIPEA). Faster but less selective, necessitating rigorous purification .
  • Comparative Metrics : EDC/DPTS achieves ~85% monoester yield vs. ~70% for benzyl bromide, but the latter is cost-effective for bulk synthesis .

Q. What analytical approaches are recommended to resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across different studies?

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 236.27 for [M+H]⁺) validates molecular identity against conflicting reports .
  • Reference Standards : Compare with commercially available high-purity samples (e.g., Biosynth, >97% purity) to calibrate in-house data .

Q. How can computational chemistry methods (e.g., DFT calculations) be integrated with experimental data to predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • DFT Modeling : Simulate hydrolysis pathways at different pH levels. Predicts ester bond cleavage at pH > 8.5, aligning with experimental degradation studies .
  • Molecular Dynamics (MD) : Assess aggregation behavior in solvents (e.g., DMSO vs. water) to optimize solubility for biological assays .
  • Thermogravimetric Analysis (TGA) : Validate computational predictions of thermal stability (decomposition onset ~180°C) .

Contradictions and Mitigation

  • Physical State Discrepancies : Some studies report the compound as a "clear liquid" vs. "yellow-brown liquid" . This may arise from oxidation during storage. Mitigate by purging with inert gas (N₂/Ar) and using fresh batches .
  • Ecotoxicity Data Gaps : Limited ecotoxicological data require researchers to apply read-across models from structurally similar esters (e.g., succinic acid monobenzyl ester) until experimental studies are published .

Methodological Best Practices

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including reaction times, temperatures, and purification steps .
  • Data Reproducibility : Provide raw spectral data (NMR, HPLC) in supplementary materials to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.